6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one
Description
Properties
Molecular Formula |
C7H7N5O |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-(3-amino-1H-pyrazol-5-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H7N5O/c8-6-3-5(10-11-6)4-1-2-7(13)12-9-4/h1-3H,(H,12,13)(H3,8,10,11) |
InChI Key |
NEBVNCMJAIIBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NN=C1C2=CC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with a suitable dihydropyridazinone precursor in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in a solvent like 1,4-dioxane and requires heating under reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while substitution reactions could produce various alkylated or acylated derivatives.
Scientific Research Applications
6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism by which 6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The pyrazole and pyridazinone moieties may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
Key structural variations among analogues involve substitutions on the pyridazinone or pyrazole rings, which influence molecular planarity, hydrogen bonding, and solubility.
Table 1: Structural and Molecular Comparison
Crystallographic and Hydrogen-Bonding Features
Functional Implications
- Pharmaceutical Potential: The target compound’s amino and carbonyl groups enable hydrogen bonding with biological targets, similar to the benzimidazole derivative’s interaction with DMF .
- Agrochemical Applications : Bulky substituents (e.g., tert-butyldiphenylsilyl in ) may improve stability under environmental conditions but reduce bioavailability.
Biological Activity
6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
The molecular formula for this compound is . The compound features a unique pyrazole ring that is known for its diverse biological activities. The structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₈N₄O |
| SMILES | C1=CC(=O)NC(=C1)C2=CC(=NN2)N |
| InChI | InChI=1S/C8H8N4O/c9-7-4... |
| InChIKey | TVSFEDRGGKIEGX-UHFFFAOYSA-N |
Biological Activity Overview
The biological activities of compounds containing a pyrazole moiety are well-documented. This section provides insights into the specific activities associated with this compound.
Antimicrobial Activity
Research has indicated that compounds with a pyrazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit various bacterial strains including E. coli and Staphylococcus aureus . The presence of specific substituents on the pyrazole ring enhances this activity, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds similar to this compound have been shown to exhibit anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Case Study 1: Synthesis and Biological Evaluation
A study involving the synthesis of related pyrazole compounds revealed their potential as selective inhibitors of p38 MAP kinase, a target in cancer therapy. The research demonstrated that modifications to the pyrazole scaffold could enhance selectivity and potency . While this study did not directly involve this compound, it highlights the importance of structural modifications in developing effective therapeutics.
Case Study 2: Pharmacological Profile
Another research effort focused on the pharmacological profiling of various pyrazole derivatives showed promising results in terms of antibacterial and anti-inflammatory activities. Compounds were tested against multiple bacterial strains and exhibited significant inhibition rates . This reinforces the potential biological activity of this compound.
Q & A
Basic: What are common synthetic routes for synthesizing 6-(5-Amino-1H-pyrazol-3-yl)-2,3-dihydropyridazin-3-one?
Answer:
The compound is typically synthesized via multi-step pathways involving condensation reactions. For example:
- Step 1: Formation of the pyridazinone core through cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic/basic conditions .
- Step 2: Functionalization of the pyrazole moiety via nucleophilic substitution or coupling reactions. Evidence from analogous compounds suggests the use of 5-amino-1H-pyrazole precursors, which are condensed with activated pyridazinone intermediates using reagents like EDCI/HOBt or DCC .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard methods to isolate the final product .
Advanced: How can reaction conditions be optimized to improve yield and minimize by-products during synthesis?
Answer:
Critical parameters include:
- Temperature: Controlled heating (e.g., reflux in ethanol at 80°C) ensures complete cyclization while avoiding decomposition .
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF is preferred for coupling reactions .
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerates condensation steps .
- Monitoring: Real-time TLC or HPLC analysis identifies by-products early (e.g., unreacted pyrazole or oxidized derivatives) .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the pyridazinone and pyrazole moieties. Key signals include:
- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₇H₈N₄O, MW 176.16 g/mol) .
- FT-IR: Stretching vibrations for C=O (~1670 cm⁻¹) and N-H (~3350 cm⁻¹) confirm functional groups .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- Data Collection: High-resolution X-ray diffraction (CuKα radiation, λ = 1.54178 Å) at low temperature (100 K) reduces thermal motion artifacts .
- Refinement: SHELXL refines the structure using least-squares minimization. Key steps:
- Validation: Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) to ensure accuracy .
Basic: What biological activities are associated with structurally similar pyridazinone derivatives?
Answer:
Analogous compounds exhibit:
- Enzyme Inhibition: Pyridazinones inhibit D-amino acid oxidase (DAAO) and cyclooxygenase-2 (COX-2), relevant in neurodegenerative diseases and inflammation .
- Antimicrobial Activity: Pyrazole-substituted derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Anticancer Potential: Oxadiazole-pyridazinone hybrids induce apoptosis in cancer cell lines (IC₅₀ ~10–50 µM) via caspase-3 activation .
Advanced: How to design experiments to evaluate this compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Assays: Use UV-Vis spectroscopy to monitor substrate conversion (e.g., D-serine oxidation for DAAO) with varying inhibitor concentrations .
- Docking Studies: Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites (e.g., COX-2 PDB: 5KIR) .
- Mutagenesis: Engineer enzyme mutants (e.g., active-site residues) to validate binding interactions via IC₅₀ shifts .
- Control Experiments: Compare with known inhibitors (e.g., benzoic acid for DAAO) to assess relative potency .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
- Light Sensitivity: Pyridazinones degrade under UV light; store in amber vials at -20°C .
- pH Stability: Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids (pH <2) or bases (pH >10) .
- Thermal Degradation: TGA/DSC analysis shows decomposition onset at ~200°C, suggesting room-temperature stability .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) using tools like PRISMA guidelines .
- Dose-Response Curves: Re-evaluate activity with standardized protocols (e.g., NIH/NCATS guidelines) to eliminate batch variability .
- Structural Confirmation: Verify compound identity via LC-MS and NMR for each study to rule out impurities .
Basic: What are the compound’s reactivity trends with common reagents?
Answer:
- Nucleophilic Substitution: The pyrazole NH₂ group reacts with acyl chlorides to form amides (e.g., acetic anhydride yields acetylated derivatives) .
- Oxidation: MnO₂ or KMnO₄ oxidizes the dihydropyridazinone ring to pyridazinone, confirmed by loss of ¹H NMR signals at δ 2.5–3.0 ppm .
- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone C=N bond, forming dihydro derivatives .
Advanced: How to design a stability-indicating HPLC method for this compound?
Answer:
- Column: C18 (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% TFA in water (A) and acetonitrile (B) .
- Gradient: 10–90% B over 20 min, flow rate 1.0 mL/min, detection at 254 nm .
- Forced Degradation: Expose to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and UV light to identify degradation products .
- Validation: Assess linearity (R² >0.999), precision (%RSD <2%), and LOD/LOQ (<0.1 µg/mL) per ICH Q2(R1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
